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Compound of Interest

Compound Name: Butyl methanesulfonate

Cat. No.: B7819434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of ionic liquids (ILs) using butyl methanesulfonate as a key reactant. The focus is on the

preparation of 1-butyl-3-methylimidazolium methanesulfonate ([Bmim][CH3SO3]), a common

and versatile ionic liquid. Two primary synthetic routes are presented: direct alkylation of 1-

methylimidazole with butyl methanesulfonate and a metathesis reaction involving a halide

precursor.

Introduction
Ionic liquids are a class of salts with low melting points, often below 100°C. Their unique

properties, such as negligible vapor pressure, high thermal and chemical stability, and tunable

solubility, make them attractive for a wide range of applications, including as solvents for

organic and inorganic compounds, catalysts, and electrolytes.[1][2] In the pharmaceutical and

biomedical fields, ILs are explored as green solvents, for drug delivery, and in drug synthesis,

with the potential to improve reaction yields and reduce environmental impact.[1][3] The

synthesis of ILs can be fine-tuned by the appropriate selection of cations and anions to achieve

desired physicochemical properties.[2]

Butyl methanesulfonate serves as an effective butylating agent in the synthesis of

imidazolium-based ionic liquids. The resulting methanesulfonate anion imparts specific
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characteristics to the ionic liquid. This document outlines reliable methods for the synthesis,

purification, and characterization of these materials.

Synthesis of 1-Butyl-3-methylimidazolium
Methanesulfonate
There are two primary methods for the synthesis of 1-butyl-3-methylimidazolium

methanesulfonate detailed below.

Method 1: Direct Alkylation
This method involves the direct reaction of 1-methylimidazole with butyl methanesulfonate.

This approach offers a halide-free synthesis route, which can be advantageous in applications

sensitive to halide impurities.

Method 2: Metathesis Reaction
This two-step method first involves the synthesis of a 1-butyl-3-methylimidazolium halide salt

(e.g., bromide or chloride), followed by an anion exchange (metathesis) with a

methanesulfonate salt, such as sodium or potassium methanesulfonate.

Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis and

properties of 1-butyl-3-methylimidazolium methanesulfonate.

Table 1: Synthesis Yields and Reaction Conditions
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Synthesis
Method

Reactants
Reaction
Time

Temperatur
e

Yield Reference

Direct

Alkylation

1-

methylimidaz

ole, Butyl

methanesulfo

nate

48 hours 100°C 95% [4]

Metathesis

1-butyl-3-

methylimidaz

olium

bromide,

Sodium

methanesulfo

nate

Overnight Room Temp. 78% [5]

Metathesis

1-butyl-3-

methylimidaz

olium

chloride,

Potassium

methanesulfo

nate

24 hours Not Specified 93% [6]

Table 2: Physicochemical and Purity Data for 1-Butyl-3-methylimidazolium Methanesulfonate
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Property Value Reference

Molecular Weight 234.32 g/mol [7]

Melting Point 75-80 °C

Purity (Assay) ≥95% or ≥98.5% [8]

Water Content ≤0.5% [8]

Residual Chloride Ions (after

purification)
2 - 5 ppm [6]

Residual Potassium Ions (after

purification)
< 3 ppm [6]

Table 3: Spectroscopic Data for 1-Butyl-3-methylimidazolium Methanesulfonate

Spectroscopy
Chemical Shifts (ppm) or
Wavenumbers (cm⁻¹)

Reference

¹H NMR (DMSO-d₆)

13.73, 19.23, 31.82, 36.18,

40.20, 48.95, 122.74, 124.08,

137.06

[4]

¹³C NMR (DMSO-d₆)

13.73, 19.23, 31.82, 36.18,

40.20, 48.95, 122.74, 124.08,

137.06 (Note: These appear to

be ¹H shifts repeated in the

source. A typical ¹³C spectrum

would show shifts in a broader

range)

[4]

FTIR
Key peaks at 3097.31,

1570.28, 754.28 cm⁻¹
[9]

Experimental Protocols
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Protocol 1: Direct Synthesis of 1-Butyl-3-
methylimidazolium Methanesulfonate
This protocol is adapted from a patented procedure.[4]

Materials:

Butyl methanesulfonate (15.3 g, 0.10 mol)

1-methylimidazole (8.21 g, 0.10 mol)

Round bottom flask (100 ml)

Reflux condenser

Heating mantle

Vacuum pump

Procedure:

To a 100 ml round bottom flask, add butyl methanesulfonate (15.3 g, 0.10 mol) and 1-

methylimidazole (8.21 g, 0.10 mol).

Connect a reflux condenser to the flask.

Heat the reaction mixture at 100°C for 48 hours.

After cooling, apply a vacuum (133.33 Pa) to the flask and heat at 80°C for 12 hours to

remove any unreacted starting materials.

The resulting product, 1-butyl-3-methylimidazolium methanesulfonate (22.3 g, 95% yield),

will solidify upon cooling.

Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium
Methanesulfonate via Metathesis
This protocol is based on a literature procedure.[5]
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Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide (Precursor)

This protocol assumes the precursor is available. Standard procedures for the synthesis of

1-butyl-3-methylimidazolium halides can be found in the literature.[10][11]

Step 2: Metathesis Reaction

Materials:

1-butyl-3-methylimidazolium bromide (2.41 g, 11 mmol)

Sodium methanesulfonate (1.3 g, 10 mmol)

Methanol

Chloroform

Ethyl acetate

Reaction vessel with magnetic stirring

Rotary evaporator

Vacuum oven

Procedure:

In a suitable reaction vessel, dissolve 1-butyl-3-methylimidazolium bromide (2.41 g, 11

mmol) and sodium methanesulfonate (1.3 g, 10 mmol) in methanol.

Stir the reaction mixture overnight at room temperature.

The byproduct, sodium bromide, will precipitate out of the solution.

Perform a solvent extraction using chloroform and ethyl acetate to separate the ionic liquid

from the sodium bromide precipitate.

Collect the organic fractions containing the product and filter to remove any remaining solid.
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Remove the solvent from the filtrate using a rotary evaporator.

Dry the final product, 1-butyl-3-methylimidazolium methanesulfonate, in a vacuum oven

overnight at 50°C. The reported yield is 78%.

Purification of Ionic Liquids
Purification is a critical step to remove unreacted starting materials and byproducts.

Removal of Volatiles: Unreacted starting materials can often be removed under high

vacuum, as described in Protocol 1.

Solvent Extraction: As detailed in Protocol 2, solvent extraction is effective for separating the

ionic liquid from salt byproducts after a metathesis reaction.

Activated Charcoal Treatment: For colored impurities, treatment with activated charcoal can

be effective. A brownish ionic liquid can be dissolved in a solvent like ethanol, stirred with

activated charcoal at an elevated temperature (e.g., 50°C), and then filtered. The solvent is

subsequently removed under reduced pressure.[12]
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Caption: Overall workflow for the synthesis, purification, and characterization of ionic liquids.
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Caption: Two primary synthesis routes for 1-butyl-3-methylimidazolium methanesulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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